molecular formula C20H21N5O B2371058 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea CAS No. 1797294-32-6

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Cat. No. B2371058
M. Wt: 347.422
InChI Key: XKIKOLZEHWTORA-UHFFFAOYSA-N
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Description

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in a wide range of fields.

Scientific Research Applications

Cytotoxic Properties and Anticancer Activity

Research has demonstrated that derivatives of pyrazole, closely related to the compound , exhibit significant cytotoxicity against various cancer cell lines. For instance, novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamides were synthesized and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity. Among these, certain analogues demonstrated superior cytotoxicity, indicating their potential as anticancer agents (Alam et al., 2016).

Antibacterial Properties

Further studies explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to utilize these compounds as antibacterial agents. This research led to the identification of several compounds with high antibacterial activities, showcasing the versatility of pyrazole derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Heterocyclic Compound Synthesis

The compound and its derivatives have also been instrumental in the synthesis of a wide range of heterocyclic compounds. For example, gas-phase pyrolyses of related thiourea derivatives have been studied, offering insights into the mechanisms of heterocyclic synthesis and providing new routes for the creation of substituted aminoazoles, which are valuable in various scientific applications (Al-Awadi & Elnagdi, 1997).

Antiviral Activity

Compounds related to the specified chemical structure have also been investigated for their antiviral activities. The synthesis and evaluation of pyridopyrazolotriazines, for instance, demonstrated potential antiviral properties against HSV1 and HAV, highlighting the broader therapeutic potential of these compounds beyond their anticancer and antibacterial applications (Attaby, Elghandour, Ali, & Ibrahem, 2007).

properties

IUPAC Name

1-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(23-17-4-2-1-3-5-17)22-12-13-25-19(16-6-7-16)14-18(24-25)15-8-10-21-11-9-15/h1-5,8-11,14,16H,6-7,12-13H2,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIKOLZEHWTORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

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